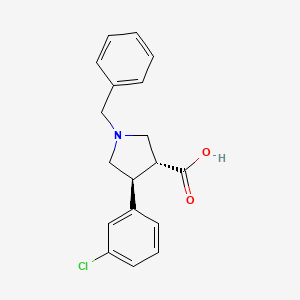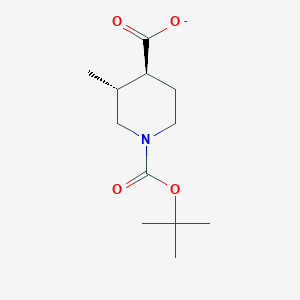
trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid: is a chemical compound with the molecular formula C12H21NO4 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid typically involves the protection of the amine group in piperidine with a Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate under basic conditions. The reaction proceeds smoothly at room temperature and yields the desired Boc-protected piperidine derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: TFA, HCl in ethyl acetate, dioxane, or acetone.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action for trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .
Comparación Con Compuestos Similares
- trans-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid .
- trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid .
Uniqueness:
- The presence of the Boc group provides stability to the amine functionality, making it a valuable intermediate in organic synthesis.
- The compound’s specific structure allows for selective reactions, making it a versatile building block in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C12H20NO4- |
|---|---|
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
(3R,4S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1/t8-,9-/m0/s1 |
Clave InChI |
ZFQQTPBWJCJGSV-IUCAKERBSA-M |
SMILES isomérico |
C[C@H]1CN(CC[C@@H]1C(=O)[O-])C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCC1C(=O)[O-])C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)
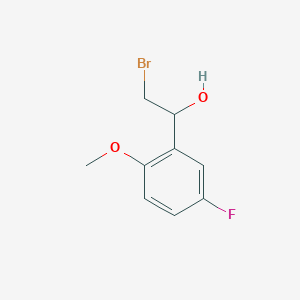

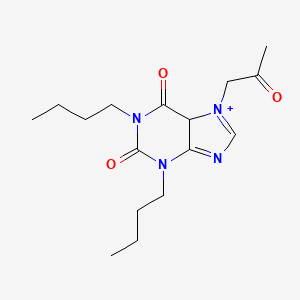

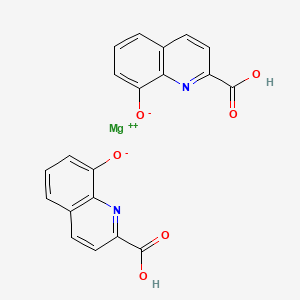
![2-(4-Bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12336395.png)
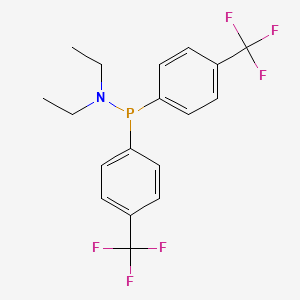
![2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B12336404.png)
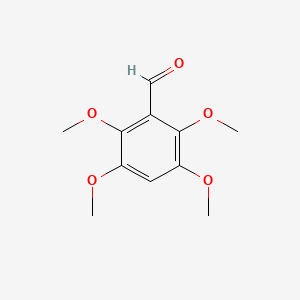
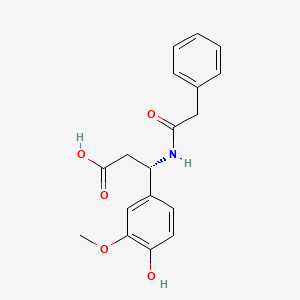

![1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12336437.png)
